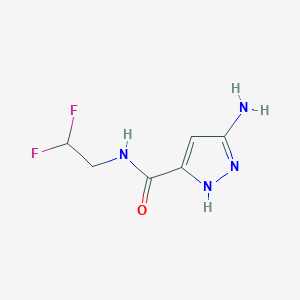

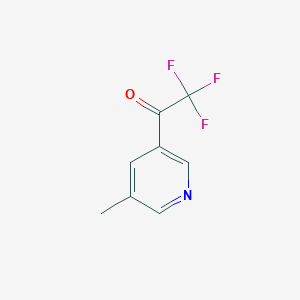

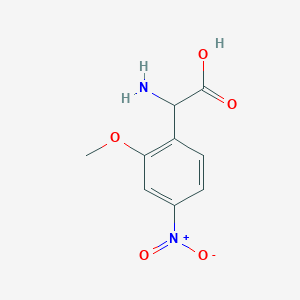

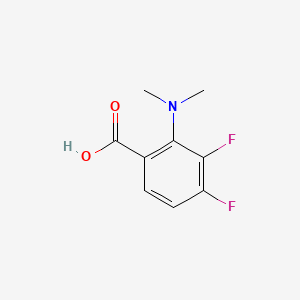

3-amino-N-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-amino-N-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide: is a novel compound designed for its potential anti-tubercular activity. Tuberculosis (TB) remains a global health concern, and finding effective drugs is crucial. This compound belongs to a class of benzamide derivatives and has been investigated for its ability to combat Mycobacterium tuberculosis H37Ra .

Métodos De Preparación

The synthetic route to obtain this compound involves several steps. While I don’t have specific details on the exact synthetic pathway, it likely includes reactions such as amidation, cyclization, and fluorination. Industrial production methods may involve scalable processes using suitable reagents and conditions to achieve high yields.

Análisis De Reacciones Químicas

Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution. These transformations could modify its functional groups or enhance its biological activity.

Common Reagents and Conditions: Specific reagents and conditions would depend on the synthetic steps. For example, fluorination might involve reagents like hydrogen fluoride (HF) or fluorinating agents.

Major Products: The major products formed during synthesis could include intermediates, isomers, or the final compound itself.

Aplicaciones Científicas De Investigación

Biology: Investigations focus on its impact on bacterial growth, cellular processes, and interactions with biomolecules.

Medicine: It may serve as a lead compound for developing new anti-TB drugs.

Industry: Companies explore its industrial applications, such as in pharmaceuticals or agrochemicals.

Mecanismo De Acción

- The compound likely interacts with specific molecular targets in Mycobacterium tuberculosis. Further studies are needed to elucidate its precise mechanism.

- It may disrupt essential pathways, inhibit enzymes, or affect cell wall synthesis.

Comparación Con Compuestos Similares

Uniqueness: Highlight its distinctive features compared to other anti-TB compounds.

Similar Compounds: While I don’t have a specific list, other benzamide derivatives or pyrazole-based molecules could be relevant.

Remember that this compound’s development is ongoing, and more research is needed to fully understand its potential

Propiedades

Fórmula molecular |

C6H8F2N4O |

|---|---|

Peso molecular |

190.15 g/mol |

Nombre IUPAC |

3-amino-N-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C6H8F2N4O/c7-4(8)2-10-6(13)3-1-5(9)12-11-3/h1,4H,2H2,(H,10,13)(H3,9,11,12) |

Clave InChI |

YAZCUGOZRUCOHR-UHFFFAOYSA-N |

SMILES canónico |

C1=C(NN=C1N)C(=O)NCC(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

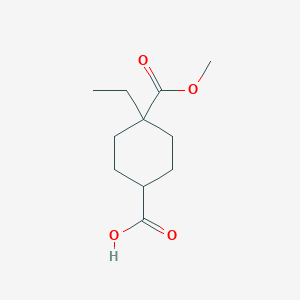

![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)

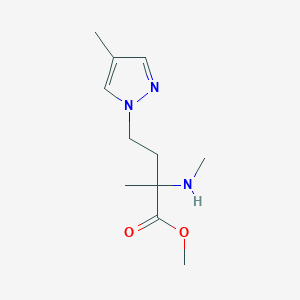

![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)